molecular formula C21H18BrN5O3S2 B2630094 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 392236-35-0

4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2630094
CAS No.: 392236-35-0
M. Wt: 532.43
InChI Key: IKESDVOEUGDXKE-DAFNUICNSA-N
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Description

This compound features a benzamide core substituted with a brominated benzothiazole moiety and a sulfamoyl group containing cyanoethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions The process begins with the preparation of the benzothiazole intermediate, which is then brominated The brominated intermediate is subsequently reacted with a benzamide derivative under specific conditions to introduce the benzamide moiety

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography would be essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano groups to amines.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the benzamide or benzothiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is studied for its unique structural properties and reactivity. It serves as a model compound for exploring new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy in treating various diseases, particularly those involving pathways that the compound can modulate.

Industry

In the industrial sector, this compound could be used as a precursor for the synthesis of more complex molecules. Its unique structure makes it valuable for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide include other benzamide derivatives and benzothiazole-containing compounds. Examples include:

  • N-(6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)benzamide
  • 4-[bis(2-cyanoethyl)sulfamoyl]benzamide

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of the brominated benzothiazole moiety, along with the sulfamoyl group containing cyanoethyl substituents, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O3S2/c1-26-18-9-6-16(22)14-19(18)31-21(26)25-20(28)15-4-7-17(8-5-15)32(29,30)27(12-2-10-23)13-3-11-24/h4-9,14H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKESDVOEUGDXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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